Febuprol

Übersicht

Beschreibung

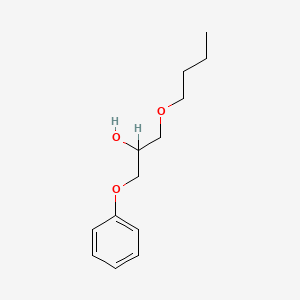

Febuprol ist ein choleretisches Medikament, das heißt, es stimuliert die Sekretion von Galle. Es wird hauptsächlich zur Behandlung von Erkrankungen der Gallenwege eingesetzt und hat sich als vielversprechend erwiesen, um den Blutfettspiegel zu senken und Antikonvulsiva-Effekte zu erzielen . Die Summenformel von this compound ist C₁₃H₂₀O₃, und es hat ein Molekulargewicht von 224,30 g/mol .

Vorbereitungsmethoden

Febuprol kann über verschiedene Wege synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Chlorpropanoxid mit n-Butanol in Gegenwart eines Katalysators wie Bortrifluorid oder Triphenylphosphin, um 1-Chlor-3-butoxy-2-propanol zu erzeugen. Dieser Zwischenprodukt wird dann behandelt, um Chlorwasserstoff zu entfernen, was zu n-Butylglycidylether führt. Schließlich wird der Ether mit Phenol umgesetzt, um this compound zu ergeben .

Analyse Chemischer Reaktionen

Febuprol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkohole zu bilden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Butoxy- oder Phenoxygruppen durch andere Nukleophile ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid

Wissenschaftliche Forschungsanwendungen

Choleretic Properties

Febuprol's primary application lies in its choleretic properties. As a choleretic agent, it promotes bile secretion, which is crucial for digestion and fat absorption. This mechanism is particularly beneficial for individuals with liver-related disorders. The stimulation of hepatocyte function by this compound can aid in improving liver health and overall digestive efficiency.

Anti-Inflammatory Potential

Research indicates that this compound may possess anti-inflammatory properties similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structure allows it to interact with biological systems differently from traditional NSAIDs like Ibuprofen and Phenylbutazone. This suggests potential applications in treating inflammatory conditions, although further studies are needed to fully elucidate its pharmacological profile.

Interaction with Liver Enzymes

This compound has been studied for its interactions with liver enzymes involved in drug metabolism. Understanding these interactions is crucial for determining how this compound may affect or be affected by other medications, ensuring safe therapeutic use. This aspect is particularly relevant for patients undergoing treatments that may impact liver function.

Treatment of Liver Dysfunction

In clinical settings, this compound has been utilized as part of treatment regimens for patients experiencing liver dysfunction due to various causes, including tuberculosis therapy. In one study involving tuberculosis patients, this compound was administered to manage elevated liver enzyme levels resulting from anti-tuberculosis medications. The findings indicated that this compound could help mitigate hepatic damage while allowing continuation of necessary anti-tuberculosis therapy .

Comparative Effectiveness

A comparative analysis was conducted between different treatment plans involving this compound for patients with hepatic damage during tuberculosis treatment. The results showed that while both treatment regimens were effective, those incorporating this compound had a more favorable outcome regarding liver function recovery .

Future Research Directions

Further research is essential to explore the full therapeutic potential of this compound, particularly in the context of chronic liver diseases and digestive disorders. Investigating its long-term effects and interactions with other medications will be crucial for establishing comprehensive clinical guidelines.

Wirkmechanismus

Febuprol exerts its effects by stimulating the secretion of bile from the liver. It interacts with molecular targets in the liver cells, leading to increased bile production and secretion. This helps in the digestion and absorption of fats and reduces the formation of cholesterol gallstones .

Vergleich Mit ähnlichen Verbindungen

Febuprol ist einzigartig in seiner Kombination aus choleretischen, lipidsenkenden und antikonvulsiven Eigenschaften. Zu den ähnlichen Verbindungen gehören:

Ursodesoxycholsäure: Wird hauptsächlich zur Auflösung von Gallensteinen und zur Behandlung von primärer biliärer Zirrhose eingesetzt.

Chenodesoxycholsäure: Wird zur Auflösung von Gallensteinen eingesetzt.

Phenobarbital: Ein Antikonvulsivum mit einigen choleretischen Eigenschaften

This compound zeichnet sich durch seine vielseitigen therapeutischen Wirkungen und sein Potenzial zur Behandlung einer Vielzahl von Erkrankungen im Zusammenhang mit der Gallensekretion und dem Lipidstoffwechsel aus.

Biologische Aktivität

Febuprol is a synthetic compound with significant biological activity, primarily recognized for its role as a choleretic agent . This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₂₀O₃

- Molecular Weight : 224.30 g/mol

- Classification : Choleretic agent, potentially anti-inflammatory

This compound's structure includes a phenoxy group and an alkoxy group, which contribute to its unique biological properties. It is synthesized through various methods, often derived from existing anti-inflammatory drugs like Ibuprofen.

This compound enhances bile secretion from the liver, promoting digestion and fat absorption. Its mechanism involves stimulating hepatocyte function, which is essential in treating liver-related disorders. Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, although more research is necessary to fully understand its pharmacological profile.

Biological Activity Overview

| Activity | Description |

|---|---|

| Choleretic Action | Increases bile production, aiding in fat digestion and absorption |

| Anti-inflammatory | Potential to reduce inflammation, though further studies are needed |

| Liver Enzyme Interaction | May influence liver enzyme activity related to drug metabolism |

Case Studies and Research Findings

A notable study examined the choleretic effects of this compound in rats, demonstrating that an emulsion form of this compound had a faster and longer-lasting action compared to its capsule form. This suggests potential advantages in therapeutic applications where rapid bile secretion is beneficial .

In clinical settings, this compound has been used alongside anti-tuberculosis therapies to mitigate liver dysfunction caused by certain medications. In one study involving patients undergoing anti-TB treatment, this compound was administered to patients experiencing elevated liver enzymes (ALT levels). The results indicated that this compound could help manage liver function during such therapies .

Comparative Analysis with Similar Compounds

This compound's unique role as a choleretic agent distinguishes it from other compounds typically used for anti-inflammatory purposes. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ibuprofen | C₁₃H₁₈O₂ | Anti-inflammatory | Non-steroidal anti-inflammatory |

| Phenylbutazone | C₁₄H₁₈N₂O₂ | Anti-inflammatory | Pyrazolone derivative |

| Ursodeoxycholic Acid | C₂₄H₄₀O₆ | Choleretic | Naturally occurring bile acid |

| This compound | C₁₃H₂₀O₃ | Choleretic & potential anti-inflammatory | Unique structure promoting bile secretion |

Eigenschaften

IUPAC Name |

1-butoxy-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-9-15-10-12(14)11-16-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLXZPHICYCDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863102 | |

| Record name | 1-Butoxy-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-00-9 | |

| Record name | 1-Butoxy-3-phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febuprol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Febuprol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butoxy-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Febuprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBUPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5RKR9Y63Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.